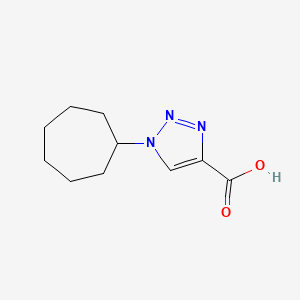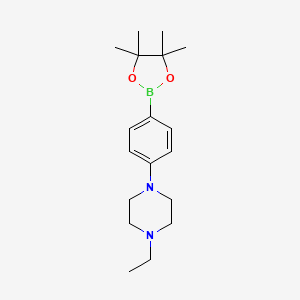
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Descripción general
Descripción
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine, also known as CMMB, is a versatile organic compound with a wide range of applications in synthetic chemistry and scientific research. It is used in a variety of applications, from synthesizing a variety of organic compounds to studying the mechanism of action of drugs. This compound has been the subject of much research, with the aim of understanding its structure, synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine and its derivatives have been extensively studied for their synthesis and structural properties. Research by Smith et al. (2003) focuses on the efficient synthesis of halomethyl-2,2′-bipyridines, including 4,4′-bis(chloromethyl)-2,2′-bipyridine, highlighting their significance in the formation of heterocycles and organometallic compounds (Smith, Lamba, & Fraser, 2003). Similarly, Ellison and Iwamoto (1983) demonstrated the conversion of 4,4′-dimethyl-2,2′-bipyridine to various alkyl-substituted bipyridines, indicating the versatility of these compounds in synthesizing unsymmetrical bipyridines (Ellison & Iwamoto, 1983).
Photophysical Properties and Sensitization
The photophysical properties of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine derivatives have been explored in the context of their use in sensitizers and luminescent probes. Neve et al. (1999) investigated cyclometalated complexes of Iridium(III) with functionalized 2,2′-bipyridines, revealing insights into their redox behavior and luminescence, which are crucial for applications in photochemical and photocatalytic processes (Neve, Crispini, Campagna, & Serroni, 1999). Additionally, Zhang et al. (2013) developed a ruthenium(II) complex-based luminescent probe for hypochlorous acid in living cells, utilizing a 4-(chloromethyl)-4'-methyl-2,2'-bipyridine derivative, demonstrating its potential in bioimaging and sensing applications (Zhang, Ye, Song, Dai, An, & Yuan, 2013).
Catalysis and Polymerization
In the field of catalysis and polymerization, the derivatives of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine have shown significant potential. Zhang et al. (2007) examined the atom transfer radical polymerization of methyl methacrylate using a catalyst system containing a 2,2′-bipyridine derivative, highlighting the effects of solvent polarity on the polymerization process (Zhang, Pan, Jiang, Yi, & Dan, 2007). Quici et al. (1999) synthesized perfluoroalkylated bipyridines, including those with chloromethyl groups, for use in oxidation reactions under fluorous triphasic conditions, demonstrating their utility in green chemistry applications (Quici, Cavazzini, Ceragioli, Montanari, & Pozzi, 1999).
Mecanismo De Acción
Target of Action
The primary target of 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine is often involved in the Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
4-(Chloromethyl)-4’-methyl-2,2’-bipyridine interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s chloromethyl group plays a crucial role in this reaction, acting as a leaving group during the transmetalation process .
Biochemical Pathways
The action of 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine primarily affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetics of 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine, like many other organic compounds, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . The compound’s bioavailability is influenced by these processes, which determine how much of the compound reaches its target and how long it stays in the body .
Result of Action
The result of the action of 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants present in the reaction .
Propiedades
IUPAC Name |
2-[4-(chloromethyl)pyridin-2-yl]-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTKTJKJDJOOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720750 | |
| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine | |
CAS RN |
83799-54-6 | |
| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine acts as a ligand within a copper(II)-containing polymeric catalyst []. It is attached to a poly-4-vinylpyridine backbone that has been partially quaternized with ethyl bromide. This creates a complex polymeric structure capable of binding to and hydrolyzing organophosphates like soman (GD) and DFP.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)





![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)



![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)


